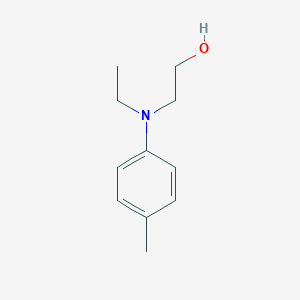
2-(N-Ethyl-p-toluidino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-Ethyl-p-toluidino)ethanol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Specifications
- CAS Number : 13386-60-2
- EINECS Number : 236-462-7
- Molecular Weight : 179.26 g/mol
- Appearance : Typically a liquid with specific physical properties such as a refractive index of approximately 1.555 and a boiling point around 114-115 °C at 1 mmHg .
Chemical Synthesis
This compound is utilized in the synthesis of various organic compounds. Its structure allows it to act as an intermediate in the production of pharmaceuticals and agrochemicals. The compound's ability to undergo nucleophilic substitutions makes it valuable in creating more complex molecules.
Biological Studies
Research indicates that derivatives of this compound exhibit biological activity, particularly in pharmacological contexts. Studies have shown that compounds with similar structures can affect neurotransmitter systems, suggesting potential applications in neuropharmacology .
Case Study: Neuropharmacological Effects
A study investigating the effects of related compounds on dopamine receptors demonstrated that modifications in the ethyl and toluidine groups can alter receptor affinity and efficacy, paving the way for novel therapeutic agents targeting neurological disorders.
Analytical Chemistry
This compound serves as a reagent in analytical chemistry for detecting various substances. Its reactivity with electrophiles allows it to be used in colorimetric assays, which are critical for quantifying biological samples.
Data Table: Applications in Analytical Chemistry
| Application Area | Methodology | Result Type |
|---|---|---|
| Colorimetric Assays | Reaction with electrophiles | Quantitative analysis |
| Chromatography | Mobile phase component | Separation of compounds |
| Spectroscopy | UV-Vis absorption | Identification of analytes |
Propriétés
Numéro CAS |
13386-60-2 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
2-(N-ethyl-4-methylanilino)ethanol |
InChI |
InChI=1S/C11H17NO/c1-3-12(8-9-13)11-6-4-10(2)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |
Clé InChI |
WULPPMCTKHSRAO-UHFFFAOYSA-N |
SMILES |
CCN(CCO)C1=CC=C(C=C1)C |
SMILES canonique |
CCN(CCO)C1=CC=C(C=C1)C |
Key on ui other cas no. |
13386-60-2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













